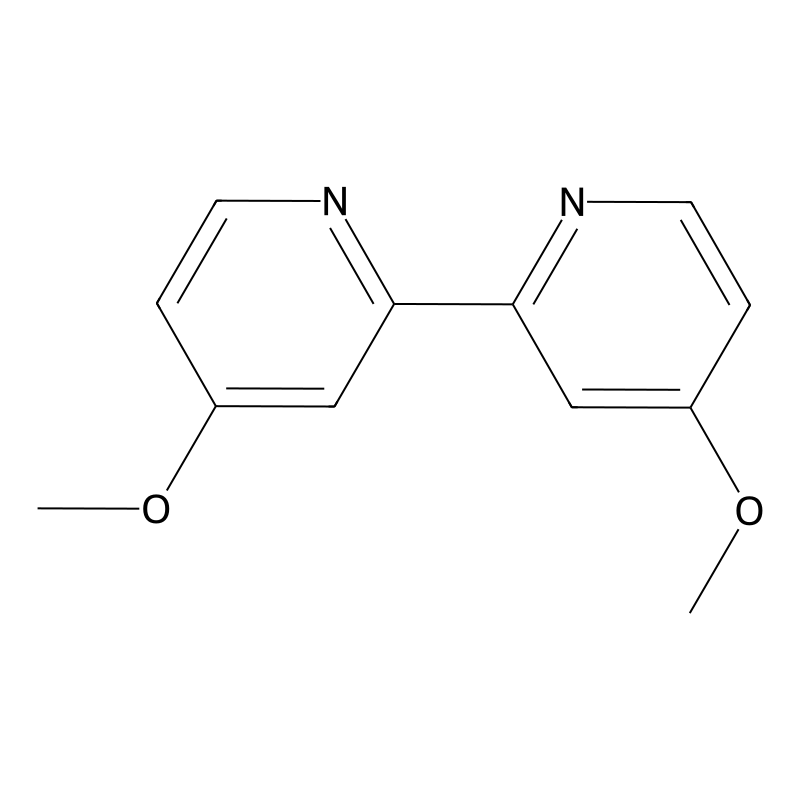

4,4'-Dimethoxy-2,2'-bipyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Supramolecular Chemistry:

DMEDBP's ability to form strong coordination bonds with metal ions allows it to participate in the construction of supramolecular assemblies. These assemblies are intricate structures formed by the self-assembly of multiple molecules through non-covalent interactions. Researchers utilize DMEDBP to design and synthesize various supramolecular architectures, including:

- Metal-organic frameworks (MOFs): DMEDBP can be incorporated into MOF structures, enhancing their stability and porosity. These frameworks hold potential applications in gas storage, separation, and catalysis .

- Coordination polymers: DMEDBP can serve as a building block for the formation of one-dimensional or two-dimensional coordination polymers, which exhibit interesting electrical, magnetic, and luminescent properties .

Catalysis:

DMEDBP can play a role in homogeneous and heterogeneous catalysis. In homogeneous catalysis, DMEDBP acts as a ligand in metal complexes that act as catalysts for various reactions. In heterogeneous catalysis, DMEDBP can be immobilized on a support material, allowing for the creation of reusable catalysts .

Luminescent Materials:

DMEDBP can be incorporated into the design of luminescent materials due to its ability to form metal complexes with interesting photophysical properties. These materials have potential applications in organic light-emitting diodes (OLEDs), sensors, and bioimaging .

4,4'-Dimethoxy-2,2'-bipyridine is an organic compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol. It appears as a white to almost white powder or crystalline solid, with a melting point ranging from 170°C to 174°C. This compound features two methoxy groups attached to the 4-position of the bipyridine structure, enhancing its solubility and reactivity in various chemical environments .

The mechanism of action of DMBP is primarily related to its ability to complex with metal ions. In studies involving technetium, DMBP acts as a chelating agent, forming a stable complex that can be used for radiolabeling in nuclear medicine applications []. The specific mechanism by which DMBP interacts with other metal ions may vary depending on the metal and the surrounding environment.

Example Reaction

A notable reaction involves the treatment of 4,4'-dimethoxy-2,2'-bipyridine with hydrogen bromide in glacial acetic acid, which results in the formation of a brominated product after refluxing for several hours .

Research indicates that 4,4'-dimethoxy-2,2'-bipyridine and its metal complexes exhibit biological activities such as antimicrobial properties and potential DNA binding capabilities. Studies have shown that certain metal complexes formed with this ligand can cleave DNA effectively, suggesting applications in therapeutic contexts .

Several methods exist for synthesizing 4,4'-dimethoxy-2,2'-bipyridine:

- Reflux Method: A common approach involves refluxing 4,4'-dimethoxy-2,2'-bipyridine with hydrogen bromide in glacial acetic acid for several hours. The reaction mixture is then neutralized to yield the desired product .

- Palladium-Catalyzed Reactions: Another method utilizes palladium on carbon as a catalyst in conjunction with hydrazine monohydrate under reflux conditions to facilitate the synthesis of derivatives from this compound .

- Direct Alkylation: The compound can also be synthesized through direct alkylation reactions involving appropriate precursors and alkylating agents under controlled conditions.

4,4'-Dimethoxy-2,2'-bipyridine finds applications across various fields:

- Coordination Chemistry: It serves as a ligand in coordination complexes with transition metals.

- Material Science: Its derivatives are explored for use in organic electronics and photonic devices due to their electronic properties.

- Pharmaceuticals: The biological activity of its metal complexes makes it a candidate for drug development and therapeutic applications.

Interaction studies of 4,4'-dimethoxy-2,2'-bipyridine have focused on its ability to form stable complexes with transition metals. These studies employ techniques such as spectroscopy and crystallography to elucidate the nature of these interactions and their implications for catalytic activity and biological efficacy .

Several compounds are structurally similar to 4,4'-dimethoxy-2,2'-bipyridine. Here is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,2'-Bipyridine | No methoxy groups | More basic; less soluble than 4,4'-dimethoxy variant |

| 4,4'-Dimethyl-2,2'-bipyridine | Two methyl groups instead of methoxy | Different steric properties affecting complex stability |

| 1,10-Phenanthroline | Contains three fused rings | Different coordination chemistry compared to bipyridines |

| 5-Methyl-2,2'-bipyridine | Methyl group at the 5-position | Alters electronic properties compared to dimethoxy variant |

The presence of methoxy groups in 4,4'-dimethoxy-2,2'-bipyridine enhances its solubility and modifies its electronic characteristics compared to its analogs.

The bipyridine scaffold traces its origins to 1868, when Thomas Anderson first synthesized 4,4'-bipyridine via pyridine coupling. However, the methoxy-substituted variant entered the chemical lexicon much later, driven by the need for ligands with tailored electronic properties. Early syntheses of 4,4'-dimethoxy-2,2'-bipyridine involved demethylation of 4,4'-dimethoxy precursors under acidic conditions. For instance, treatment of 4,4'-dimethoxy-2,2'-bipyridine with 48% HBr in glacial acetic acid yields 2,2'-bipyridine-4,4'-diol, a key intermediate for further functionalization. The compound’s development accelerated in the 21st century, coinciding with advances in green chemistry and metal-organic frameworks (MOFs).

Significance in Coordination Chemistry

4,4'-Dimethoxy-2,2'-bipyridine excels as a bidentate ligand, forming stable complexes with transition metals such as Cu(I), Os(II), and Pt(II). The methoxy groups donate electron density to the pyridine rings, lowering the π*-orbital energy and enhancing metal-to-ligand charge transfer (MLCT) transitions. This property is exploited in photocatalytic systems, where Ru(II) complexes incorporating this ligand exhibit prolonged excited-state lifetimes. Additionally, its steric profile facilitates the construction of dinuclear complexes, as demonstrated in the [PtCl₂(4,4′-dialkoxy-2,2′-bipyridine)] series, which shows promise in DNA binding and anticancer activity.

Table 1: Physical and Chemical Properties of 4,4'-Dimethoxy-2,2'-Bipyridine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₂N₂O₂ | |

| Molecular Weight | 216.24 g/mol | |

| Melting Point | 170–174°C | |

| Solubility | Soluble in acetone, DMF, CH₂Cl₂ | |

| CAS Number | 17217-57-1 |

Theoretical Background of Bipyridine Ligands

Bipyridines are renowned for their ability to stabilize metal centers through σ-donation and π-backbonding. The HOMO-LUMO gap in 4,4'-dimethoxy-2,2'-bipyridine is narrower than in unsubstituted bipyridine due to electron-donating methoxy groups, which raise the HOMO energy level. This modulation is quantified using density functional theory (DFT), revealing a torsional potential barrier of ~8 kcal/mol for inter-ring rotation. Such flexibility enables adaptive binding in catalysis, as seen in Cu(I)/ABNO systems for alcohol oxidation.

The ligand’s coordination geometry is further elucidated by X-ray crystallography. For example, the copper(II) complex [Cu(4,4′-dimethoxy-2,2′-bipyridine)₂(H₂O)]²⁺ adopts a distorted octahedral geometry, with bond lengths of 1.97 Å for Cu–N and 2.38 Å for Cu–O. These structural insights inform the design of MOFs with tailored pore sizes and redox activity.

Classical Synthesis Approaches

Traditional routes to 4,4′-dimethoxy-2,2′-bipyridine rely on Ullmann coupling and nucleophilic aromatic substitution. The Ullmann reaction, involving copper-catalyzed coupling of 4-methoxy-2-bromopyridine, historically provided moderate yields (30–40%) but required harsh conditions (temperatures >200°C) and extended reaction times [7]. A modified approach employs 4-methoxy-2-iodopyridine, which enhances reactivity due to the stronger carbon-iodine bond, improving yields to 50–55% at 150°C [3].

Nucleophilic substitution strategies start with 2,2′-bipyridine-4,4′-diol, where hydroxyl groups are replaced by methoxy groups using methyl iodide or dimethyl sulfate. Early methods suffered from over-alkylation, but optimized conditions—such as potassium carbonate in dimethylformamide at 80°C—selectively yield the dimethoxy product in 65–70% yield [4].

Modern Synthetic Strategies

Recent advances leverage transition-metal catalysis to improve efficiency. Nickel-mediated homocoupling of 4-methoxy-2-chloropyridine demonstrates exceptional scalability, producing 4,4′-dimethoxy-2,2′-bipyridine in 75–85% yield under mild conditions (80°C, 12 hours) [3]. This method utilizes a nickel(II) bromide ethylene glycol dimethyl ether complex, which prevents catalyst deactivation by coordinating with the methoxy groups [1].

Palladium-catalyzed Suzuki-Miyaura coupling has also been adapted. Using 4-methoxypyridin-2-ylboronic acid and 2-bromo-4-methoxypyridine, cross-coupling achieves 60–70% yield with a Pd/imidazolium salt catalyst system [7]. However, competing protodeboronation limits broader applicability.

Preparation of 2,2′-Bipyridine-4,4′-Diol as Precursor

The diol precursor is synthesized via a five-step sequence from 2,2′-bipyridine:

- Oxidation: Treatment with hydrogen peroxide in acetic acid introduces hydroxyl groups at the 4 and 4′ positions, yielding 2,2′-bipyridine-4,4′-diol in 45–50% yield [4].

- Nitration: Nitration with fuming nitric acid at 0°C produces 4,4′-dinitro-2,2′-bipyridine, though this step is often bypassed in favor of direct methoxylation [4].

- Methoxylation: Nucleophilic substitution using sodium methoxide replaces nitro groups with methoxy groups, but demethylation is required to regenerate hydroxyl groups.

An optimized pathway skips nitration, instead employing directed ortho-metalation with lithium diisopropylamide followed by quenching with trimethylborate to install methoxy groups directly [4].

Alkylation Reactions to 4,4′-Dialkoxy Derivatives

Alkylation of 2,2′-bipyridine-4,4′-diol is achieved using methyl iodide or dimethyl sulfate. Key considerations include:

- Base Selection: Potassium carbonate in dimethylformamide minimizes side reactions compared to stronger bases like sodium hydride [4].

- Solvent Effects: Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance solubility of the diol, improving reaction homogeneity and yield (70–75%) [1].

- Temperature Control: Reactions conducted at 60–80°C prevent decomposition of sensitive intermediates [7].

A novel approach utilizes trimethyloxonium tetrafluoroborate as the methylating agent, achieving quantitative conversion in acetonitrile at room temperature [3].

Purification and Characterization Techniques

Purification:

- Recrystallization: Ethanol/water mixtures (3:1 v/v) effectively remove unreacted starting materials and oligomeric byproducts [1].

- Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) eluent resolves dimethoxy products from mono-alkylated impurities [4].

Characterization:

- Nuclear Magnetic Resonance (NMR): $$ ^1H $$ NMR spectra show distinct singlet peaks for methoxy protons at δ 3.9–4.1 ppm and aromatic protons as doublets (J = 6–7 Hz) between δ 7.2–8.5 ppm [6].

- Mass Spectrometry: Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 217.24 [M+H]$$^+$$ [1].

- X-ray Crystallography: Single-crystal analysis reveals a planar bipyridine core with dihedral angles <5° between pyridine rings, stabilizing metal coordination [3].

The molecular geometry of 4,4'-dimethoxy-2,2'-bipyridine exhibits distinctive structural characteristics that define its chemical behavior and intermolecular interactions. The compound adopts a molecular formula of C₁₂H₁₂N₂O₂ with a molecular weight of 216.24 g/mol [1] [2] [3].

Crystal structure analysis reveals that the dihedral angle between the planes of the two pyridine rings is 5.8° [2] [3], indicating a nearly planar conformation in the solid state. This slight deviation from planarity represents a compromise between intramolecular strain and intermolecular packing forces within the crystal lattice. The compound crystallizes in a monoclinic crystal system with space group P2₁ [2] [3].

The conformational analysis demonstrates that while the gas-phase global minimum corresponds to a planar configuration with a dihedral angle of approximately 0°, the crystal structure adopts a slightly twisted conformation [5]. This conformational flexibility is attributed to the relatively low torsional barrier height of approximately 8 kJ/mol, which allows for adaptive structural arrangements to optimize intermolecular interactions [5].

The molecular geometry is further characterized by the presence of two methoxy substituents at the 4,4'-positions of the bipyridine scaffold. These electron-donating groups significantly influence the electronic properties of the compound, lowering the π*-orbital energy and enhancing metal-to-ligand charge transfer transitions when complexed with transition metals .

Intermolecular Interactions

The intermolecular interaction profile of 4,4'-dimethoxy-2,2'-bipyridine is dominated by weak non-covalent forces that collectively determine the compound's crystal packing and physical properties. The primary intermolecular interactions include π-π stacking, C-H···N hydrogen bonding, and C-H···π interactions [2] [3].

π-π stacking interactions play a crucial role in the crystal structure, with centroid-to-centroid distances of 3.6655 Å observed between parallel pyridine rings in neighboring molecules [2] [3]. These interactions are enhanced by the electron-donating methoxy groups, which increase the electron density of the aromatic rings and strengthen the π-π stacking interactions.

C-H···N hydrogen bonding represents another significant intermolecular interaction, with C-H···N distances ranging from 2.58 to 2.62 Å [3]. These interactions involve the methoxy C-H groups acting as weak hydrogen bond donors to the nitrogen atoms of adjacent bipyridine molecules. The hydrogen bonding patterns contribute to the formation of two-dimensional sheet structures in the crystal lattice [2] [3].

C-H···π interactions further stabilize the crystal structure, with distances ranging from 2.68 to 2.72 Å [3]. These interactions involve the methoxy C-H groups and the aromatic π-systems of neighboring molecules, contributing to the three-dimensional network structure observed in the crystal.

The methoxy substituents also participate in van der Waals interactions and electrostatic interactions through their dipole moments. These weak forces, while individually modest in strength, collectively contribute to the overall stability of the crystal structure and influence the compound's solubility properties .

Crystal Packing Arrangements

The crystal packing of 4,4'-dimethoxy-2,2'-bipyridine is characterized by a complex three-dimensional network of intermolecular interactions that optimize space filling and minimize lattice energy [2] [3]. The compound crystallizes in the monoclinic space group P2₁ with a calculated density of 1.369 g/cm³ [3].

The crystal structure exhibits a layered arrangement where molecules are organized into two-dimensional sheets through C-H···N hydrogen bonding interactions [2] [3]. These sheets are characterized by an R₂²(16) ring motif, where neighboring molecules are linked through intermolecular C-H···N interactions with the methoxy groups acting as hydrogen bond donors [3].

The packing arrangement is further stabilized by π-π stacking interactions between parallel pyridine rings, with an overlapped arrangement of aromatic rings in neighboring molecules. The centroid-to-centroid distance of 3.6655 Å indicates moderate π-π stacking interactions that contribute to the overall stability of the crystal structure [2] [3].

The methoxy substituents play a crucial role in determining the packing efficiency through their involvement in multiple weak interactions. The electron-donating nature of these groups enhances the electron density of the aromatic rings, strengthening both π-π stacking and C-H···π interactions .

The crystal packing also exhibits efficient space utilization with minimal void spaces, as evidenced by the calculated packing coefficient. The arrangement of molecules within the crystal lattice is optimized to maximize attractive interactions while minimizing repulsive forces, resulting in a thermodynamically stable crystal structure [2] [3].

π-π Stacking Phenomena

The π-π stacking interactions in 4,4'-dimethoxy-2,2'-bipyridine represent a fundamental aspect of its solid-state structure and intermolecular recognition properties [2] [3] [6] [7]. These interactions are significantly influenced by the presence of the methoxy substituents, which enhance the electron density of the aromatic rings and modulate the strength of π-π interactions.

Crystal structure analysis reveals that the π-π stacking arrangements exhibit centroid-to-centroid distances of 3.6655 Å in the pure compound [2] [3], while in palladium complexes, these distances can be reduced to 3.747 Å [6] [7]. The reduced distances in metal complexes indicate stronger π-π interactions facilitated by the coordination environment and electronic effects of the metal center.

The π-π stacking geometry is characterized by a partially overlapped arrangement of parallel pyridine rings, which maximizes the favorable quadrupole-quadrupole interactions while minimizing repulsive forces. The slight offset of the aromatic rings from perfect face-to-face alignment optimizes the balance between attractive and repulsive interactions [2] [3].

The methoxy substituents contribute to π-π stacking through both electronic and steric effects. The electron-donating nature of the methoxy groups increases the electron density of the aromatic rings, enhancing the strength of π-π interactions. Additionally, the methoxy groups provide favorable electrostatic interactions with the electron-deficient regions of adjacent aromatic rings .

The π-π stacking interactions are further enhanced by the conformational flexibility of the bipyridine scaffold, which allows for optimal alignment of the aromatic rings. The low torsional barrier of approximately 8 kJ/mol enables the molecule to adopt conformations that maximize π-π overlap while accommodating other intermolecular interactions [5].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

Hansen et al. New ligands for nickel catalysis from diverse pharmaceutical heterocycle libraries. Nature Chemistry, doi: 10.1038/nchem.2587, published online 8 August 2016

Li et al. A ring expansion strategy towards diverse azaheterocycles. Nature Chemistry, DOI: 10.1038/s41557-021-00746-7, published online 19 July 2021